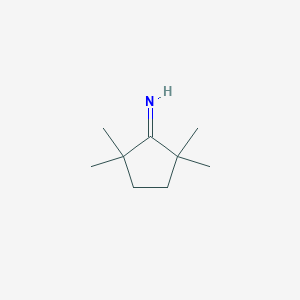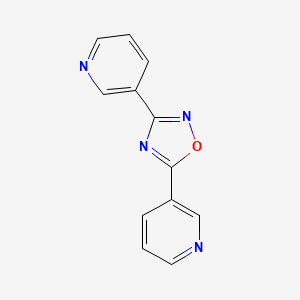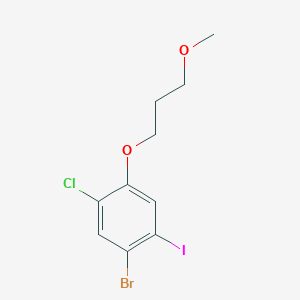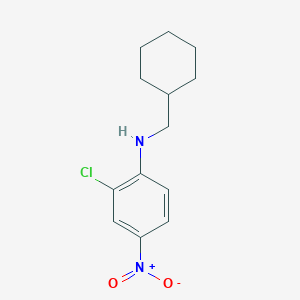
2,2,5,5-Tetramethylcyclopentan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethylcyclopentan-1-imine is an organic compound characterized by a cyclopentane ring substituted with four methyl groups and an imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylcyclopentan-1-imine typically involves the reaction of 2,2,5,5-tetramethylcyclopentanone with ammonia or primary amines under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,5,5-Tetramethylcyclopentan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The methyl groups on the cyclopentane ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
2,2,5,5-Tetramethylcyclopentan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethylcyclopentan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
2,2,5,5-Tetramethylcyclopentanone: Similar structure but with a ketone group instead of an imine.
2,2,5,5-Tetramethylcyclopentanol: Contains a hydroxyl group instead of an imine.
2,2,5,5-Tetramethylcyclopentane: Lacks the imine functional group.
Uniqueness: The imine group allows for specific interactions with biological targets and provides versatility in synthetic transformations .
Propriétés
Numéro CAS |
64273-88-7 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2,2,5,5-tetramethylcyclopentan-1-imine |
InChI |
InChI=1S/C9H17N/c1-8(2)5-6-9(3,4)7(8)10/h10H,5-6H2,1-4H3 |
Clé InChI |
KSOQPAIMKVRQQA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1=N)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)




![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)







